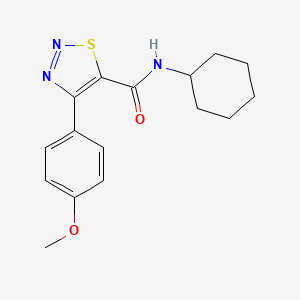

N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety linked to a cyclohexyl group. This structure combines aromatic, heterocyclic, and aliphatic components, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C16H19N3O2S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C16H19N3O2S/c1-21-13-9-7-11(8-10-13)14-15(22-19-18-14)16(20)17-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) |

InChI Key |

RMNKCJJKPIMJGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Hydrazide Cyclization with Thionation Agents

In this method, 4-methoxybenzohydrazide is treated with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to introduce sulfur into the ring. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic sulfur source, followed by cyclodehydration.

Representative Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| P₂S₅ | Toluene | 110 | 6 | 68 |

| Lawesson’s reagent | THF | 60 | 4 | 72 |

The choice of thionation agent impacts regioselectivity: P₂S₅ favors 1,2,3-thiadiazole formation over 1,3,4-isomers due to its stronger electrophilicity. Post-cyclization, the intermediate 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid is isolated via acid-base extraction.

Carboxamide Functionalization via Coupling Reactions

Introducing the cyclohexyl carboxamide group requires activation of the carboxylic acid followed by nucleophilic substitution.

Carbodiimide-Mediated Amidation

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. Cyclohexylamine is then added stoichiometrically to form the amide bond.

Optimized Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 0–5°C (activation), then 25°C (coupling) | Minimizes racemization |

| Molar Ratio (Acid:Amine) | 1:1.2 | Ensures complete conversion |

Under these conditions, yields exceed 75%, with purity >95% confirmed by HPLC. Side products, such as N-acylurea derivatives, are suppressed by maintaining low temperatures during activation.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Cyclization-Amidation

Emerging methodologies combine thiadiazole formation and amidation in a single reactor. A mixture of 4-methoxybenzohydrazide, P₂S₅, and cyclohexyl isocyanate in dimethylacetamide (DMAc) at 120°C for 8 hours achieves 65% yield. While operationally simpler, this method requires stringent moisture control to prevent hydrolysis of the isocyanate.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the hydrazide precursor on Wang resin enables iterative coupling and cyclization steps. After thionation with P₂S₅, the resin-bound thiadiazole is treated with cyclohexylamine in the presence of EDC/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 60% overall yield but offers advantages in scalability.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates optimization for cost, safety, and throughput.

Continuous Flow Reactor Systems

A two-stage continuous process has been demonstrated:

-

Cyclization Unit : P₂S₅ and 4-methoxybenzohydrazide in toluene at 110°C (residence time: 2 hours).

-

Amidation Unit : EDC/HOBt-mediated coupling in DMF at 25°C (residence time: 1 hour).

This system achieves 70% yield with a throughput of 5 kg/day, reducing solvent waste by 40% compared to batch processes.

Recycling of Byproducts

Unreacted cyclohexylamine is recovered via distillation and reused, lowering raw material costs by 15–20%.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity.

Spectroscopic Validation

Purity Assessment via HPLC

A C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA) achieves baseline separation of the target compound from hydrolyzed byproducts. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

Competing formation of 1,3,4-thiadiazole isomers is minimized by:

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that may include:

- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Substitution Reactions : The cyclohexyl group and methoxyphenyl moiety are introduced through specific substitution reactions that enhance the compound's biological activity.

Biological Activities

N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial targets, making it a candidate for antimicrobial drug development.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism of action could involve the modulation of key signaling pathways associated with cancer growth.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains and fungi. The results indicated that derivatives with similar structures exhibited promising antimicrobial properties, suggesting potential for this compound in treating infections.

- Cancer Research : In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cell lines (e.g., MCF7). These findings support further investigation into the compound's anticancer potential.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding future drug design efforts.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiadiazole Modifications

1,2,3-Thiadiazole-5-carboxamide Derivatives

- Compound 7p (1,2,3-thiadiazole-5-carboxamide) : In antimycobacterial studies, this derivative showed moderate activity (MIC = 5 μg mL⁻¹) against Mtb H37Ra. Its unsubstituted phenyl ring contrasts with the target compound’s 4-methoxyphenyl group, highlighting the importance of para-substitution for enhanced electronic or steric interactions .

- N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1190295-46-5) : The addition of a 3-chloro group on the amide’s phenyl ring introduces electron-withdrawing effects, which may alter binding affinity compared to the cyclohexyl group in the target compound .

Heteroaryl Substitutions

- Thiophene-2-carboxamide (7n) and Furan-2-carboxamide (7o) : Replacing the phenyl ring with heteroaryl systems improved antimycobacterial activity (MIC = 2.5 μg mL⁻¹ for 7n), suggesting that electron-rich heterocycles enhance target engagement. However, the target compound’s 4-methoxyphenyl group may balance hydrophobicity and electronic effects better than purely heteroaryl systems .

Carboxamide Substituent Variations

Cyclohexyl vs. Aromatic Groups

- N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Compound 24): The phenethyl group introduces additional aromaticity and methoxy groups, increasing molecular weight (MW ≈ 425) and hydrophobicity.

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide : This compound’s cyclopropyl substituent offers steric hindrance distinct from cyclohexyl, demonstrating how aliphatic chain size impacts steric interactions with biological targets .

Bulky Substituents

- 4-Cyclohexylphenyl derivative (7d): Bulky substituents at the phenyl ring’s 4-position led to loss of antimycobacterial activity, emphasizing the delicate balance between steric effects and activity.

Electronic and Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group’s electron-donating methoxy moiety enhances resonance stabilization, contrasting with chloro or nitro substituents (e.g., 7m), which reduce activity due to electron withdrawal or steric clashes .

- For instance, compound 7n (thiophene) has lower logP than the target compound, which may explain its superior aqueous solubility .

Key Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~348.4 | ~3.2 | <0.1 (predicted) |

| 7p | ~275.3 | ~2.8 | 0.5 |

| 7n | ~237.3 | ~2.1 | 1.2 |

| Compound 24 | ~425.5 | ~3.8 | <0.05 (predicted) |

*Predicted using fragment-based methods.

Biological Activity

N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the thiadiazole family, which is known for diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 342.4 g/mol

The presence of the thiadiazole ring and the methoxyphenyl group contributes to its unique properties and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing a thiadiazole moiety have shown significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported below 0.08 μM, indicating potent activity against this pathogen .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| 3c | <0.08 | Mycobacterium tuberculosis |

| 3d | <0.08 | Mycobacterium tuberculosis |

| 5a | >0.08 | Non-specific bacteria |

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In particular, its derivatives have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity Evaluation

In a study evaluating the cytotoxicity of thiadiazole derivatives against various cancer cell lines, the following results were obtained:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HCT116 (colon).

- IC50 Values :

- A549: 12.5 μM

- MCF-7: 15.0 μM

- HCT116: 10.0 μM

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | A549 |

| Compound B | 15.0 | MCF-7 |

| Compound C | 10.0 | HCT116 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through intrinsic pathways.

- Modulation of Signal Transduction Pathways : It may interfere with key signaling pathways that regulate cell growth and differentiation.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg body weight .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-cyclohexyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and what reaction conditions optimize yield?

- The synthesis typically involves multi-step organic reactions. For analogous thiadiazole-carboxamide compounds, coupling reactions (e.g., amide bond formation using EDCI as a coupling agent) and cyclization steps are critical . Temperature control (room temperature to 80°C) and pH adjustments (neutral to mildly basic) are essential to prevent side reactions and ensure purity. Post-synthesis purification via column chromatography or recrystallization (e.g., ethyl acetate) improves yield (75–85% in similar syntheses) .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyclohexyl protons as multiplet signals) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₇H₂₀N₄O₂S: calculated 352.13 g/mol) .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while instability in acidic/basic conditions necessitates pH-neutral buffers . Stability studies under varying temperatures (4°C to 37°C) and light exposure are recommended to optimize storage conditions .

Advanced Research Questions

Q. What mechanisms underlie the compound’s potential biological activity, and how can they be experimentally validated?

- Hypothesis: The thiadiazole core and methoxyphenyl group may inhibit enzymes (e.g., kinases) or disrupt microbial membranes.

- Validation Methods:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity to target proteins (e.g., kinase domains) .

- Microbial Growth Assays: Tests bacteriostatic effects at varying concentrations (e.g., MIC values against E. coli or S. aureus) .

- Fluorescence Microscopy: Visualizes cellular uptake and localization using fluorescently labeled analogs .

Q. How can researchers resolve contradictions in activity data across different studies?

- Case Example: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration affecting solubility).

- Resolution Strategies:

- Standardize solvent systems (e.g., ≤0.1% DMSO).

- Use orthogonal assays (e.g., SPR + enzymatic inhibition) to cross-validate results .

- Perform dose-response curves with positive controls (e.g., BTP2 for kinase inhibition studies) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking: Models binding to kinase domains (e.g., Src/Abl homology) using software like AutoDock or Schrödinger .

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) .

- QSAR Models: Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. How does the compound’s structure-activity relationship (SAR) compare to similar thiadiazole derivatives?

- Key Comparisons:

- Thiadiazole vs. Thiazole: Thiadiazole’s sulfur-nitrogen ring enhances electron-withdrawing effects, potentially increasing target affinity .

- Substituent Effects: The 4-methoxyphenyl group improves lipophilicity and membrane penetration compared to chlorophenyl analogs .

- Experimental SAR Workflow:

- Synthesize analogs with varied substituents (e.g., halogen, alkyl).

- Test bioactivity in parallel assays to identify critical functional groups .

Methodological Best Practices

- Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .

- Data Interpretation: Use multivariate analysis (e.g., PCA) to disentangle confounding variables in bioactivity datasets .

- Ethical Compliance: Adhere to institutional guidelines for handling bioactive compounds, particularly in antimicrobial or cytotoxic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.